BenchChemオンラインストアへようこそ!

Icerguastat

PPP1R15A inhibitor α2-adrenergic activity selectivity profiling

Icerguastat (IFB‑088 / Sephin1) is the only PPP1R15A inhibitor engineered to eliminate α2‑adrenergic activity while retaining selective stress‑induced eIF2α phosphatase inhibition. Unlike guanabenz, it avoids hypotensive confounds; unlike salubrinal, it spares constitutive PPP1R15B. With FDA/EMA orphan designations and completed Phase II ALS evaluation, it is the translational‑ready candidate for neurodegeneration models. Oral bioavailability (MW 196.64) supports chronic dosing.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
CAS No. 13098-73-2
Cat. No. B1681622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcerguastat
CAS13098-73-2
Synonymsselective inhibitor of a holophosphatase 1
sephin1
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN=C(N)N)Cl
InChIInChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
InChIKeyPDWJALXSRRSUHR-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility24.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Icerguastat (CAS 13098-73-2) Procurement Guide: A PPP1R15A Inhibitor for Integrated Stress Response Modulation


Icerguastat (also designated IFB-088 or Sephin1) is a small-molecule benzyl guanidine derivative that functions as a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex [1]. This inhibition prevents the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), thereby prolonging the cytoprotective integrated stress response (ISR) in cells exposed to proteotoxic conditions [1]. Structurally derived from the antihypertensive agent guanabenz, Icerguastat was specifically engineered to eliminate α2-adrenergic receptor agonism while preserving PPP1R15A-targeted activity [2]. The compound has been advanced into clinical development by InFlectis BioScience for amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease, with preclinical investigation in multiple sclerosis models [3].

Why Icerguastat (IFB-088) Cannot Be Substituted with Guanabenz or Alternative eIF2α Modulators for Investigational Use


Procurement of icerguastat rather than its structural precursor guanabenz or alternative ISR modulators is dictated by specific pharmacological distinctions that preclude functional interchangeability. While guanabenz also inhibits PPP1R15A and prolongs eIF2α phosphorylation, it concurrently activates α2-adrenergic receptors at nanomolar potency (IC₅₀ ≈ 2.5–8.6 nM), producing confounding hypotensive and sedative effects that limit its utility as a research tool for ISR pathway interrogation [1]. Icerguastat was explicitly designed to eliminate this α2-adrenergic activity while retaining PPP1R15A inhibition, enabling ISR pathway studies without α2-mediated confounding variables [2]. Furthermore, icerguastat demonstrates selectivity for the stress-induced PPP1R15A-PP1c complex over the constitutively active PPP1R15B-PP1c complex, a discrimination not reliably achieved by non-selective eIF2α phosphatase inhibitors such as salubrinal . These pharmacologic distinctions render generic substitution inappropriate for experiments requiring specific, α2-adrenergic-free PPP1R15A inhibition.

Quantitative Differentiation Evidence: Icerguastat (Sephin1) vs. Guanabenz and In-Class Comparators


Elimination of α2-Adrenergic Activity While Retaining PPP1R15A Inhibition: Icerguastat vs. Guanabenz

Icerguastat was engineered from guanabenz to eliminate α2-adrenergic receptor agonism while preserving inhibition of the PPP1R15A-PP1c phosphatase complex. Guanabenz exhibits potent α2-adrenergic receptor binding with reported IC₅₀ values of 2.5 nM to 8.6 nM in radioligand displacement assays using rat brain membranes [1]. In contrast, icerguastat demonstrates no detectable α2-adrenergic activity at concentrations exceeding those required for full PPP1R15A inhibition [2]. This functional separation enables interrogation of the ISR pathway without the hypotensive and sedative confounding effects that limit guanabenz's utility as a research tool [3].

PPP1R15A inhibitor α2-adrenergic activity selectivity profiling

Selectivity for Stress-Induced PPP1R15A over Constitutive PPP1R15B: Target Discrimination Evidence

Icerguastat exhibits selective disruption of the stress-induced PPP1R15A-PP1c holophosphatase complex while sparing the structurally related but constitutively active PPP1R15B-PP1c complex. This discrimination is mechanistically significant because PPP1R15B (CReP) maintains basal eIF2α dephosphorylation essential for cellular homeostasis, whereas PPP1R15A is induced specifically under stress conditions to restore protein synthesis . In vitro biochemical assays demonstrate that icerguastat binds PPP1R15A but does not interact with PPP1R15B at equivalent concentrations [1]. Non-selective eIF2α phosphatase inhibitors such as salubrinal do not exhibit this discrimination, inhibiting both regulatory subunits and potentially disrupting constitutive cellular functions [2].

PPP1R15A selectivity PPP1R15B sparing eIF2α dephosphorylation

Clinical-Stage Oral Small Molecule with Orphan Drug Designations: Development Status Differentiation

Icerguastat (IFB-088) has advanced to Phase II clinical evaluation for amyotrophic lateral sclerosis (ALS), with orphan drug designations granted by both the FDA (2022) and EMA (2022) [1]. A completed Phase II trial in bulbar-onset ALS patients met its primary safety endpoint and demonstrated signals of reduced disease progression [2]. This clinical advancement distinguishes icerguastat from research-grade PPP1R15A inhibitors such as salubrinal, which remain preclinical tool compounds lacking human safety data or regulatory recognition. In contrast, alternative ISR-targeting compounds such as ISRIB function as ISR inhibitors rather than activators, producing opposing biological effects on eIF2α phosphorylation [3].

ALS therapy orphan drug designation clinical development

Oral Bioavailability Enables Chronic Dosing: Icerguastat vs. Peptide-Based Endothelin B Receptor Agonists

Icerguastat is a small-molecule benzyl guanidine derivative (MW 196.64 g/mol) with demonstrated oral bioavailability enabling chronic daily dosing in clinical protocols . Phase II ALS trials employed oral administration regimens over extended treatment periods [1]. In contrast, alternative neuroprotective agents such as sovateltide (IRL-1620, PMZ-1620) are peptide-based endothelin B receptor agonists requiring intravenous administration as lyophilized injectable formulations [2]. Peptide therapeutics generally exhibit limited oral bioavailability due to gastrointestinal enzymatic degradation and poor membrane permeability, necessitating parenteral delivery routes that constrain chronic outpatient use.

oral bioavailability small molecule chronic dosing

Recommended Procurement Scenarios for Icerguastat (IFB-088/Sephin1) Based on Differentiated Evidence


Mechanistic Studies of the Integrated Stress Response Requiring α2-Adrenergic-Free PPP1R15A Inhibition

Investigators studying eIF2α phosphorylation dynamics and ISR signaling without confounding α2-adrenergic effects should select icerguastat over guanabenz. Guanabenz's potent α2-adrenergic agonism (IC₅₀ 2.5–8.6 nM) introduces hypotensive and sedative variables that obscure ISR-specific readouts, particularly in vivo . Icerguastat's engineered elimination of this activity enables unambiguous attribution of observed effects to PPP1R15A inhibition [6].

Translational ALS Research Programs Requiring Orphan Drug-Designated Clinical-Stage Compounds

Research groups conducting IND-enabling studies or translational ALS programs should consider icerguastat based on its completed Phase II clinical evaluation and FDA/EMA orphan drug designations . These regulatory milestones provide human safety data and a defined regulatory pathway unavailable with research-grade PPP1R15A inhibitors such as salubrinal, which lack clinical validation and formal safety characterization [6].

Chronic Neurodegeneration Models Requiring Oral Dosing Regimens

For long-term neurodegenerative disease models—including ALS, Charcot-Marie-Tooth disease, or multiple sclerosis—icerguastat's oral bioavailability and small-molecule formulation (MW 196.64) support chronic daily dosing protocols . This contrasts with peptide-based alternatives such as sovateltide, which require intravenous administration via lyophilized injectable formulations that complicate chronic dosing and increase animal handling stress [6].

Stress-Selective eIF2α Phosphatase Modulation Requiring PPP1R15B Sparing

Experiments requiring selective inhibition of the stress-induced PPP1R15A-PP1c complex without perturbing constitutive PPP1R15B-mediated eIF2α dephosphorylation should employ icerguastat rather than non-selective eIF2α phosphatase inhibitors such as salubrinal . Icerguastat's demonstrated sparing of PPP1R15B enables interrogation of stress-responsive eIF2α regulation while preserving basal translational control mechanisms essential for cellular viability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icerguastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.